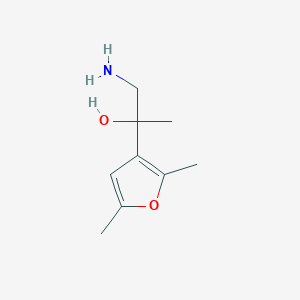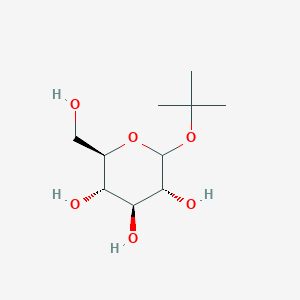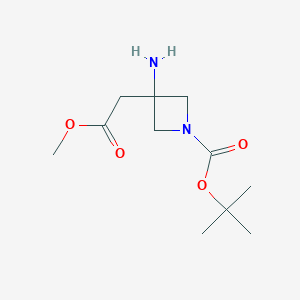
1-Amino-2-(2,5-dimethylfuran-3-yl)propan-2-ol
Vue d'ensemble
Description
1-Amino-2-(2,5-dimethylfuran-3-yl)propan-2-ol is a chemical compound with the molecular formula C₉H₁₅NO₂ . It is a high-quality reference standard and is available for purchase from various suppliers .
Molecular Structure Analysis
The molecule contains a total of 27 bonds. There are 12 non-H bonds, 5 multiple bonds, 2 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, 1 primary amine (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 1 Furane .Physical And Chemical Properties Analysis
The molecular weight of 1-Amino-2-(2,5-dimethylfuran-3-yl)propan-2-ol is 169.22 . Unfortunately, the search results do not provide more detailed physical and chemical properties such as melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry
1-Amino-2-(2,5-dimethylfuran-3-yl)propan-2-ol demonstrates potential in the synthesis of complex molecules due to its structural features. Its application in medicinal chemistry is highlighted by its role as an intermediate in the synthesis of beta-blockers, which are crucial for treating cardiovascular diseases. The compound's ability to modulate adrenoceptors is significant for developing drugs with improved selectivity and efficacy. For instance, its analogs have been studied for cardioselectivity in beta-adrenoceptor blocking agents, showcasing its potential in therapeutic applications (Rzeszotarski et al., 1979).
Chemical Sensing and Environmental Monitoring
The compound's derivatives have been explored as chemosensors for detecting ions and molecules with high sensitivity and selectivity. A notable application involves dimethylfuran tethered 2-aminopyridine-3-carbonitriles, derived from 1-Amino-2-(2,5-dimethylfuran-3-yl)propan-2-ol, acting as fluorescent chemosensors for Fe3+ ions and picric acid. These chemosensors operate via a 'turn off' mechanism, with nanomolar detection limits, underscoring their potential in environmental monitoring and safety (Shylaja et al., 2020).
Material Science and Corrosion Inhibition
In material science, derivatives of 1-Amino-2-(2,5-dimethylfuran-3-yl)propan-2-ol have been synthesized and evaluated for their performance as corrosion inhibitors. These compounds demonstrate significant efficacy in protecting carbon steel against corrosion, offering insights into the development of new, more effective corrosion inhibitors. The study of these amines' electrochemical performance reveals their potential as anodic inhibitors, providing a protective layer on metal surfaces and highlighting their application in extending the life of metal structures and components (Gao et al., 2007).
Safety And Hazards
The safety data sheet (SDS) provides information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product . It’s recommended to refer to the SDS of 1-Amino-2-(2,5-dimethylfuran-3-yl)propan-2-ol for detailed safety and hazard information.
Propriétés
IUPAC Name |
1-amino-2-(2,5-dimethylfuran-3-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-6-4-8(7(2)12-6)9(3,11)5-10/h4,11H,5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRCIFMMJKHDPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(C)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-(2,5-dimethylfuran-3-yl)propan-2-ol | |
CAS RN |
1354952-31-0 | |
| Record name | 1-amino-2-(2,5-dimethylfuran-3-yl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Bromo-6-chloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1525799.png)
![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1525801.png)







![7,7-Dimethyl-7H-benzo[c]fluorene](/img/structure/B1525813.png)
![2-[3-(2-Methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1525816.png)

![3-Bromo-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one](/img/structure/B1525818.png)